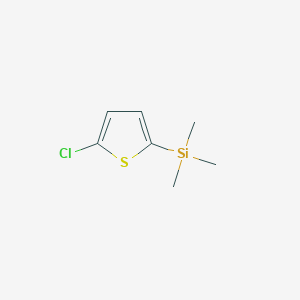

2-(Trimethylsilyl)-5-chlorothiophene

Description

Significance of Halogenated and Silylated Thiophene (B33073) Scaffolds in Organic Chemistry and Materials Science

The strategic functionalization of the thiophene ring with halogen and silyl (B83357) groups is a powerful tool for tuning the properties of the resulting materials. Halogenation, the introduction of atoms like chlorine or bromine, can significantly influence the electronic properties of the thiophene unit. It generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which can enhance the stability and performance of organic electronic devices. Furthermore, halogens serve as versatile reactive handles for various cross-coupling reactions, enabling the construction of complex conjugated polymer backbones.

Silylation, the incorporation of a silicon-containing group such as trimethylsilyl (B98337) (TMS), also plays a crucial role. The TMS group can act as a regiochemical directing group, facilitating selective chemical transformations at specific positions on the thiophene ring. It can also serve as a protecting group that can be easily removed under specific conditions. In the context of polymerization, the trimethylsilyl group can influence the solubility and processing of the resulting polymers. The combined presence of both halogen and silyl groups on a thiophene scaffold offers a synergistic advantage, providing both a reactive site for polymerization and a means to control the orientation and assembly of the polymer chains.

Overview of 2-(Trimethylsilyl)-5-chlorothiophene in Contemporary Research

This compound is a bifunctional thiophene monomer that has gained prominence as a key building block in the synthesis of high-performance conjugated polymers. The chlorine atom at the 5-position provides a reactive site for cross-coupling polymerization reactions, while the trimethylsilyl group at the 2-position offers a pathway for regioselective functionalization and can influence the polymer's morphology and electronic properties. This unique combination of functional groups allows for precise control over the synthesis of well-defined polymer architectures, which is essential for optimizing the performance of organic electronic devices.

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-2-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClSSi/c1-10(2,3)7-5-4-6(8)9-7/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVFWQJNVZTDRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(S1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClSSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Trimethylsilyl 5 Chlorothiophene and Analogues

Regioselective Synthesis of Silylated and Chlorinated Thiophenes

Regioselective synthesis is crucial for preparing specifically substituted thiophenes, which are valuable intermediates in materials science and medicinal chemistry. The precise placement of functional groups like trimethylsilyl (B98337) and chloro moieties dictates the final properties and reactivity of the molecule. This is accomplished through advanced catalytic C–H activation techniques and controlled halogenation processes.

Direct C–H silylation has become an economically and conceptually appealing alternative to traditional methods that require pre-functionalized starting materials. nih.gov This approach allows for the direct conversion of a carbon-hydrogen bond to a carbon-silicon bond, offering high atom economy.

Iridium-based catalysts are highly effective for the regioselective silylation of C–H bonds in heteroarenes, including halothiophenes. nih.govunizar.es The regioselectivity of these reactions is typically governed by steric effects, with the catalyst favoring the most accessible C–H bond. escholarship.org

Research has demonstrated that the combination of an iridium precursor, such as [Ir(cod)(OMe)]₂, and a specialized ligand can achieve high selectivity. For instance, the use of a novel pyridyl-imidazoline ligand in the silylation of 3-chlorothiophene resulted in the formation of the 5-silylated product with high yield and selectivity. escholarship.org This sterically driven functionalization highlights the catalyst's ability to differentiate between the C–H bonds on the thiophene (B33073) ring. escholarship.orgescholarship.org

| Substrate | Catalyst System | Product | Yield | Selectivity (5-position vs. others) |

|---|---|---|---|---|

| 3-Chlorothiophene | [Ir(cod)(OMe)]₂ / Pyridyl-imidazoline ligand (L4) | 5-Silyl-3-chlorothiophene | 90% | 9:1 |

Rare-earth metal complexes, particularly yttrium metallocenes, have been successfully employed for the catalytic C–H silylation of various aromatic heterocycles, including furan, pyrrole, and thiophene derivatives. nih.gov This methodology provides a direct and efficient pathway for synthesizing silylated heteroaromatic compounds. nih.gov The process utilizes secondary hydrosilanes and proceeds without the need for additives or a hydrogen acceptor, offering a straightforward synthetic route. nih.gov The development of silylated rare-earth complexes is an expanding field of study. rsc.orgresearchgate.net

| Catalyst Type | Substrates | Silylating Agent | Key Advantage |

|---|---|---|---|

| Yttrium Metallocene Complex | Thiophene, Furan, Pyrrole derivatives | Secondary Hydrosilanes | No additive or H₂ acceptor required |

Electrochemical methods offer a distinct approach to the trimethylsilylation of mono- and polyhalothiophenes. acs.orgacs.org The selectivity of this reaction can be predicted by determining the reduction potentials of the halothiophene substrates via cyclic voltammetry. acs.org Studies show that bromothiophenes are more readily reduced than their chloro counterparts, and the 2-position of the thiophene ring is more reactive than the 3-position. acs.orgacs.org

This technique allows for the synthesis of a range of silylated products with excellent selectivity, including 2-(trimethylsilyl)-5-halothiophenes and 2,5-bis(trimethylsilyl)thiophene. acs.orgacs.org The electrochemical approach is a powerful tool for achieving controlled silylation by leveraging the different electrochemical potentials of C-halogen bonds on the thiophene ring. acs.org

| Reactivity Trend (Halogen) | Reactivity Trend (Position) | Example Products |

|---|---|---|

| Bromo > Chloro | 2-position > 3-position | 2-(Trimethylsilyl)-5-halothiophenes, 2,5-Bis(trimethylsilyl)thiophene |

The introduction of a chlorine atom onto a pre-functionalized thiophene ring requires methods that exhibit high site-selectivity to yield the desired isomer.

For the site-selective chlorination of thiophene derivatives, N-chlorosuccinimide (NCS) has proven to be a highly effective reagent. A method utilizing NCS in the presence of a catalytic amount of dimethyl sulfoxide (DMSO) allows for the chlorination of a wide variety of (hetero)arenes, including thiophenes, with high yields and regioselectivity. tcichemicals.com This reaction proceeds under neutral and mild conditions, making it suitable for late-stage functionalization in complex molecule synthesis. tcichemicals.com

Mechanistic studies on the chlorination of related sulfur-containing compounds with NCS suggest that the reaction can proceed through the in-situ generation of molecular chlorine (Cl₂), which then acts as the primary chlorinating agent. acs.orged.ac.uk The generation of Cl₂ can be initiated by HCl, which is formed during the reaction, leading to an accelerated reaction rate. acs.orged.ac.uk This understanding of the underlying reaction network is crucial for optimizing conditions to achieve selective chlorination. acs.org

| Chlorinating Agent | Catalyst | Substrates | Conditions | Advantages |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | DMSO (catalytic) | Indoles, Pyridines, Thiophenes | Neutral and mild | High yield, high regioselectivity |

Halogenation Strategies for Thiophene Rings

Electrophilic Aromatic Substitution (SEAr) Pathways for Halogenation on Thiophene

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. total-synthesis.combyjus.com In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. byjus.commasterorganicchemistry.com The reaction generally proceeds through a two-step mechanism: the formation of a carbocation intermediate (also known as a sigma complex or arenium ion) followed by the removal of a proton to restore aromaticity. byjus.commasterorganicchemistry.com

Thiophene is an electron-rich five-membered heteroaromatic ring that is significantly more reactive towards electrophiles than benzene. nih.gov Its halogenation occurs readily, often at room temperature or even lower, and can lead to tetrasubstitution if not controlled. iust.ac.ir The high reactivity is due to the sulfur atom's lone pair of electrons, which contributes to the aromatic sextet and increases the electron density of the ring. nih.gov

For chlorination, various reagents can be employed. While molecular chlorine (Cl₂) can be used, often in the presence of a Lewis acid catalyst like AlCl₃ or FeCl₃ to generate a more potent electrophile (Cl⁺), milder and more selective reagents are frequently preferred to avoid over-halogenation and control regioselectivity. byjus.commasterorganicchemistry.com N-chlorosuccinimide (NCS) is a widely used reagent for the chlorination of thiophenes and other (hetero)arenes. tcichemicals.comresearchgate.net The reaction with NCS can be catalyzed by various means, including DMSO, thiourea, or acids, to enhance the electrophilicity of the chlorine atom. tcichemicals.comresearchgate.net These catalyzed reactions often proceed under mild conditions with high yields and regioselectivity. tcichemicals.com The substitution pattern is governed by the directing effects of substituents already present on the thiophene ring.

Sequential Functionalization Routes to 2-(Trimethylsilyl)-5-chlorothiophene and Related Compounds

The synthesis of polysubstituted thiophenes like this compound often requires a multi-step, sequential approach to precisely control the position of each functional group.

A common and effective strategy for introducing a trimethylsilyl group at a specific position on a halogenated thiophene is through a lithium-halogen exchange reaction followed by quenching with an electrophilic silicon source. The starting material, 2-bromo-5-chlorothiophene, provides the necessary regiochemical precursor. sigmaaldrich.comsemanticscholar.orgnih.gov

The critical step in this synthesis is the selective metalation of the C-Br bond over the C-Cl bond. The greater reactivity of the bromine atom in lithium-halogen exchange reactions allows for regioselective formation of the 5-chloro-2-thienyllithium intermediate. This is typically achieved by treating 2-bromo-5-chlorothiophene with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). growingscience.com

Once the lithiated intermediate is formed, it is reacted with an electrophilic silylating agent, most commonly trimethylsilyl chloride (TMSCl). The nucleophilic carbon of the thienyllithium species attacks the silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond. This sequence yields this compound.

Table 1: Reaction Sequence for Synthesis from 2-Bromo-5-chlorothiophene

| Step | Reaction Type | Reagents & Conditions | Intermediate/Product |

| 1 | Lithium-Halogen Exchange | 2-Bromo-5-chlorothiophene, n-Butyllithium (n-BuLi), THF, -78 °C | 5-Chloro-2-thienyllithium |

| 2 | Electrophilic Quench | Trimethylsilyl chloride (TMSCl) | This compound |

This method is highly efficient due to the rapid and clean nature of lithium-halogen exchange reactions at low temperatures.

An alternative route for introducing silyl (B83357) groups onto aromatic and heteroaromatic rings involves the use of organostannane (stannyl) intermediates. nih.govmdpi.comnih.gov This method, often involving a metal-catalyzed cross-coupling or a destannylation reaction, can be particularly useful for complex molecules or when direct lithiation is problematic.

The general approach involves first preparing a thienylstannane, for example, 2-chloro-5-(tributylstannyl)thiophene. This precursor can then undergo a reaction, such as a copper-mediated radiofluorodestannylation, to replace the stannyl group with the desired functional group. mdpi.comnih.gov While the search results focus on radiofluorination, the underlying principle of replacing a stannyl group with another moiety is broadly applicable. nih.gov The synthesis of the stannyl precursor itself can be achieved by reacting a lithiated thiophene with a trialkyltin halide (e.g., Bu₃SnCl).

This strategy offers a pathway to silylated thiophenes where the C-Sn bond is converted to a C-Si bond, although direct silylation of lithiated species is often more straightforward for simple substrates.

Sustainable Synthesis Considerations for Thiophene Functionalization

Modern synthetic chemistry places increasing emphasis on sustainability, favoring methods that use earth-abundant catalysts, minimize waste, and improve energy efficiency.

In the pursuit of greener chemistry, iron has emerged as an attractive alternative to precious metal catalysts like palladium due to its low cost, abundance, and low toxicity. sci-hub.senih.gov Iron-catalyzed cross-coupling reactions and C-H activation/functionalization reactions have been developed for a variety of transformations, including the formation of C-Si bonds. sci-hub.senih.gov

Iron catalysts can promote the silylation of (hetero)aryl chlorides, providing a direct method to form C-Si bonds. sci-hub.se This approach could be applied to a substrate like 2,5-dichlorothiophene to selectively introduce a silyl group. Furthermore, iron-catalyzed C-H activation offers a highly atom-economical route to functionalize thiophenes directly, avoiding the need for pre-halogenated starting materials. nih.govnih.govmdpi.com For instance, an iron complex can catalyze the direct C-H borylation or potentially silylation of thiophene, with regioselectivity often directed to the 2- or 5-positions. nih.gov These methods represent a significant step forward in the sustainable synthesis of organosilanes. sci-hub.se

Table 2: Comparison of Catalytic Silylation Methods

| Method | Catalyst Type | Substrate | Key Advantage |

| Cross-Coupling | Iron (Fe) | (Hetero)aryl Halides | Utilizes abundant, non-toxic metal; good for functionalizing existing halides. sci-hub.se |

| C-H Activation | Iron (Fe) | Thiophenes | High atom economy; avoids pre-functionalization steps. nih.govnih.gov |

For example, environmentally friendly methods for the synthesis of halogenated thiophenes have been developed using sodium halides as the halogen source and a copper catalyst in a green solvent like ethanol. nih.gov Such electrophilic halocyclization reactions can produce 3-chlorothiophenes from suitable acyclic precursors in a single step. nih.gov Another approach involves a one-pot method for synthesizing 5-chlorothiophene-2-carboxylic acid from 2-thiophenecarboxaldehyde, where chlorination and subsequent oxidation occur sequentially in the same pot. google.com These strategies streamline the synthesis of chlorinated thiophene building blocks, which can then be used in subsequent functionalization steps.

Cross-Coupling Reactions Utilizing Halogenated and Silylated Thiophenes as Building Blocks

Halogenated and silylated thiophenes, such as this compound, are versatile building blocks in organic synthesis, particularly in the construction of complex π-conjugated systems. The differential reactivity of the chloro and trimethylsilyl groups allows for selective functionalization through various transition metal-catalyzed cross-coupling reactions. The chloro group typically serves as a reactive site for coupling, while the trimethylsilyl group can act as a blocking group, a directing group, or a site for subsequent reactions, providing a powerful tool for the controlled synthesis of thiophene-containing materials.

The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, widely employed in the synthesis of biaryls, polyarylenes, and conjugated polymers. nih.govmdpi.com In the context of this compound, the chloro substituent serves as the halide partner, reacting with a boronic acid or ester in the presence of a palladium catalyst. nih.gov This reaction is a key strategy for synthesizing regioregular polythiophenes, where precise control over the polymer's structure is essential for its electronic and optical properties. rsc.orgnih.gov

The trimethylsilyl group plays a crucial role in these polymerizations. It can act as a regiochemical control element, ensuring that coupling occurs exclusively at the 5-position. Depending on the subsequent processing steps, the silyl group can be retained in the final polymer or removed to allow for further functionalization. The palladium-catalyzed Suzuki coupling has been instrumental in creating a variety of thiophene-based polymers with tailored properties for applications in organic electronics. rsc.orgnih.gov The development of bulky, electron-rich phosphine (B1218219) ligands for the palladium catalyst has been particularly effective for the reliable synthesis of polyalkylthiophenes via Suzuki coupling. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Application Example |

| Pd(PPh₃)₄ | K₃PO₄ | Toluene | Reflux | Synthesis of optically active 3-phenylthiophene (B186537) derivatives. mdpi.com |

| (t)Bu₃PPd(Ph)Br | CsF | THF/H₂O | 0 | Catalyst-transfer polymerization of P3HT. nih.gov |

| Pd(0)-phosphine complexes | Various | Various | Various | Preparation of regioregular polyalkylthiophenes. researchgate.net |

This table provides illustrative examples of conditions used for Suzuki-Miyaura coupling involving thiophene derivatives. Specific conditions for this compound would be similar, targeting the reactive C-Cl bond.

The Stille coupling reaction, which forms a C-C bond between an organotin compound and an organic halide catalyzed by palladium, is a highly versatile and functional-group-tolerant method. osti.govwiley-vch.de It is one of the most efficient methods for preparing functional materials with extended π-conjugated systems. wiley-vch.de In reactions involving this compound, the thiophene acts as the halide component, coupling with an organostannane reagent.

This method is extensively used for the synthesis of conjugated polymers, including polythiophenes. osti.govresearchgate.net The reaction's mild conditions and tolerance to various functional groups make it suitable for complex monomer structures. osti.govwiley-vch.de The synthesis of poly(2,5-alkoxy-p-phenylene-co-2,5-thiophene), for example, was achieved by coupling 2,5-bis(tri-n-butyltin)-thiophene with 2,5-dialkoxy-1,4-diiodobenzene. osti.gov Similarly, this compound can be polymerized with a distannylated comonomer to produce well-defined alternating copolymers. The trimethylsilyl group helps to ensure regioselectivity and can influence the solubility and processing of the resulting polymer.

Table 2: Key Features of Stille Coupling for Polythiophene Synthesis

| Feature | Description | Reference |

| Reactants | Organostannane (e.g., bis(trimethyltin)thiophene) and an organic halide (e.g., this compound). | researchgate.net |

| Catalyst | Typically a Pd(0) complex, such as Pd(PPh₃)₄. | wiley-vch.de |

| Mechanism | Involves oxidative addition, transmetalation, and reductive elimination steps. | wiley-vch.de |

| Advantages | Mild reaction conditions, tolerance of a wide range of functional groups, high yields. | wiley-vch.de |

| Applications | Synthesis of conjugated polymers for nonlinear optics and organic field-effect transistors (OFETs). | researchgate.netresearchgate.net |

Negishi and Kumada couplings are powerful cross-coupling methods that utilize organozinc and organomagnesium (Grignard) reagents, respectively. rsc.orgwikipedia.org These reactions are catalyzed by nickel or palladium complexes and are highly effective for forming C(sp²)-C(sp²) bonds. wikipedia.orgorganic-chemistry.org

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org It is particularly useful for the large-scale synthesis of materials like polythiophenes, which are valuable in organic electronic devices. wikipedia.org In a typical reaction, this compound would react with a Grignard reagent (Ar-MgBr) in the presence of a nickel catalyst, such as Ni(dppp)Cl₂, to form a new C-C bond at the 5-position. The first synthesis of regioregular head-to-tail coupled poly(3-alkylthiophenes) utilized a Kumada-type coupling. mdpi.com The choice of solvent can be critical; for instance, using 2-methyl-tetrahydrofuran has been shown to reduce side-product formation and improve yields. google.com

The Negishi coupling , involving organozinc reagents, offers the advantage of higher functional group tolerance compared to the Kumada coupling. Nickel-catalyzed Negishi coupling has also been utilized for the polymerization of thiophene-based monomers. rsc.org

Table 3: Comparison of Kumada and Negishi Coupling for Thiophene Functionalization

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Features & Applications |

| Kumada | Grignard Reagent (R-MgX) | Ni(II) or Pd(II) complexes. wikipedia.org | First cross-coupling method; used for industrial-scale synthesis of polythiophenes; sensitive to some functional groups. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc Reagent (R-ZnX) | Ni(II) or Pd(II) complexes. rsc.org | High functional group tolerance; avoids the high reactivity of Grignard reagents. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgyoutube.com This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher, traditional methods. wikipedia.org

For a substrate like this compound, the C-Cl bond is the reactive site for amination. The reaction typically employs a palladium catalyst, a bulky electron-rich phosphine ligand (such as XPhos, SPhos, or BrettPhos), and a base. youtube.comtcichemicals.com This allows for the introduction of primary or secondary amine functionalities onto the thiophene ring, creating valuable intermediates for pharmaceuticals and organic materials. wikipedia.org A related reaction, the Buchwald-Hartwig etherification, allows for the synthesis of aryl ethers from aryl halides and alcohols, providing a pathway to C-O bond formation.

Table 4: Typical Components of a Buchwald-Hartwig Amination Reaction

| Component | Example | Role in Reaction |

| Aryl Halide | This compound | Substrate providing the aryl group. |

| Amine | Morpholine, Primary/Secondary Amines | Nucleophile providing the nitrogen group. wikipedia.orgtcichemicals.com |

| Catalyst | Pd(dba)₂, Pd(OAc)₂ | Palladium(0) source that facilitates the catalytic cycle. tcichemicals.com |

| Ligand | XPhos, SPhos, BINAP, DPPF | Stabilizes the palladium catalyst and promotes reductive elimination. wikipedia.orgyoutube.comtcichemicals.com |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine in the catalytic cycle. tcichemicals.com |

| Solvent | Toluene, Dioxane | Provides the reaction medium. |

The Heck reaction is a palladium-catalyzed method for forming a C-C bond between an unsaturated halide (or triflate) and an alkene. nih.govfrontiersin.org This reaction is a fundamental tool for the synthesis of substituted alkenes. nih.gov When applied to thiophene derivatives, it allows for the introduction of vinyl or aryl groups.

The direct arylation of thiophenes can be accomplished using Heck-type reaction conditions. researchgate.net For this compound, the C-Cl bond would be the primary site of reaction with an alkene. However, palladium catalysis can also activate C-H bonds directly. researchgate.net Research has shown that the direct arylation of thiophene with aryl bromides can be achieved with high selectivity at the 2-position using a phosphine-free palladium catalyst, representing a more atom-economical approach. researchgate.net The specific regioselectivity (i.e., reaction at the C-Cl bond versus a C-H bond) would depend heavily on the chosen catalyst system and reaction conditions. The development of highly efficient catalyst systems, such as those using tetraphosphine ligands, has enabled the synthesis of complex conjugated dienes with high yields and stereoselectivity. organic-chemistry.org

C–H Activation and Direct Arylation Polymerization (DArP) Involving Thiophenes

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling methods like Stille and Suzuki polymerizations for the synthesis of conjugated polymers. researchgate.netrsc.org DArP proceeds through a palladium-catalyzed C-H activation pathway, directly coupling a monomer containing C-H bonds with a monomer containing C-X (halide) bonds. rsc.org This approach eliminates the need to synthesize and purify organometallic monomers (containing tin or boron), which often involves toxic reagents and generates significant waste. rsc.orgrsc.org

In the context of thiophene polymerization, DArP allows for the direct coupling of thiophene units without pre-functionalization. researchgate.netacs.org For a monomer like this compound, the C-Cl bond would react with an activated C-H bond on another monomer. The trimethylsilyl group at the 2-position effectively blocks that site, directing the C-H activation to other available positions on a comonomer and preventing unwanted side reactions. This regiochemical control is critical for producing defect-free, regioregular polymers with optimal electronic properties. nih.govcmu.edu

However, a key challenge in DArP is controlling the selectivity of C-H activation to avoid structural defects, such as β-arylation or homocoupling, which can disrupt the polymer's conjugation and performance. researchgate.netresearchgate.net The optimization of reaction conditions—including the choice of catalyst, ligand, base, and solvent—is crucial for minimizing these defects. acs.orgresearchgate.net For instance, the introduction of chlorine atoms at the β-positions of a thiophene monomer has been shown to significantly enhance the reactivity of the α-C-H bonds, leading to high-mobility conjugated polymers with no evidence of structural defects. acs.orgresearchgate.net The development of DArP represents a significant step towards greener and more efficient large-scale production of high-performance conjugated polymers. researchgate.netacs.org

Table 5: Comparison of DArP with Traditional Cross-Coupling Polymerizations

| Feature | Direct Arylation Polymerization (DArP) | Stille/Suzuki Polymerization |

| Monomer Preparation | Simpler; one monomer requires only C-H bonds, the other a halide. rsc.org | Requires synthesis of organotin or organoboron monomers. rsc.org |

| Atom Economy | Higher; avoids stoichiometric metal-containing byproducts. researchgate.net | Lower; generates stoichiometric tin or boron waste. |

| Sustainability | Greener; reduces use of toxic and hazardous reagents. rsc.orgrsc.org | Involves toxic organostannanes (Stille) or pyrophoric reagents. |

| Key Challenge | Controlling regioselectivity of C-H activation to prevent defects. researchgate.netresearchgate.net | Purity of organometallic monomers is critical. |

Role of Trimethylsilyl Groups in Preventing Over-Arylation in Direct Arylation Polymerization

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and efficient alternative to traditional cross-coupling methods for synthesizing conjugated polymers. rsc.org This method proceeds through the activation of C-H bonds, reducing the need for pre-functionalized monomers like organostannanes or organoborons. rsc.org However, a significant challenge in DArP is controlling the reaction's selectivity, particularly preventing undesirable side reactions such as over-arylation or homocoupling. mdpi.comresearchgate.net

In the context of thiophene-based polymers, the C-H bonds at the 5-position are highly reactive. When using monomers like 2-chlorothiophene (B1346680), there is a risk of unwanted C-H activation at this site, leading to branched or cross-linked polymers. This "over-arylation" disrupts the desired linear structure of the polymer chain, which can negatively impact its electronic and physical properties. mdpi.comresearchgate.net

The introduction of a trimethylsilyl (TMS) group at the 5-position of the chlorothiophene monomer, as in this compound, serves as a crucial strategic element to circumvent this issue. The bulky and chemically inert TMS group acts as a protecting or blocking group, effectively "capping" the reactive C-H position. wikipedia.org This steric hindrance prevents the polymerization catalyst from accessing and activating the C-H bond at the 5-position, thereby directing the arylation to occur exclusively at the desired C-Cl position. mdpi.com The use of monomers like 2-bromo-5-(trimethylsilyl)thiophenes has been explicitly shown to address the problem of over-arylation that occurs when the 5-position is occupied by hydrogen. mdpi.com This strategic protection ensures a more linear and well-defined polymer architecture.

| Feature | Consequence of Unprotected 5-Position | Role of Trimethylsilyl Group at 5-Position |

| Reactivity | High reactivity of C-H bond at the 5-position. | Sterically shields the 5-position, preventing C-H activation. |

| Polymer Structure | Risk of over-arylation, leading to branching and cross-linking. mdpi.comresearchgate.net | Promotes linear polymer chain growth. |

| Reaction Control | Poor control over polymer regiochemistry. | Ensures selective arylation at the C-Cl bond. |

| Material Properties | Detrimental impact on electronic and physical properties. | Leads to well-defined conjugated polymers with predictable properties. |

Controlled Polymerization via C–H Activation

The use of this compound not only prevents defects but also facilitates a more controlled polymerization process via C-H activation. A "controlled" polymerization is characterized by features reminiscent of living polymerizations, including a predictable increase in molecular weight with monomer conversion and low dispersity values (Đ), indicating that all polymer chains grow at a similar rate. mdpi.com

By blocking unwanted reaction pathways, the TMS group helps to maintain the integrity of the active catalyst and the growing polymer chain. This leads to a more uniform chain-growth process. Research on similar silylated thiophene monomers has demonstrated the ability to achieve polymers with narrow dispersities and a linear relationship between molecular weight and monomer conversion. mdpi.com These are significant indicators of a controlled polymerization mechanism. The stability imparted by the silyl group allows for more precise control over the final polymer's molecular weight and structure, which is essential for tailoring materials for specific electronic applications. mdpi.com This level of control is a critical step toward synthesizing complex polymer architectures, such as block copolymers, through DArP.

Other Transformations and Derivatizations of Silylated Chlorothiophenes

Electrochemical Reductions and Derivatizations of Halothiophenes

Electrochemical methods offer a green and efficient pathway for organic synthesis, using electrons as reagents to induce chemical transformations. pku.edu.cn In the case of halothiophenes like this compound, electrochemical reduction primarily targets the carbon-halogen bond. The C-Cl bond is an electroactive functional group that can undergo reductive cleavage at a cathode. gre.ac.uk

The process involves the transfer of an electron from the cathode to the molecule's lowest unoccupied molecular orbital (LUMO), forming a radical anion. gre.ac.uk This intermediate can then fragment, breaking the C-Cl bond to generate a chloride anion and a thiophenyl radical. This reactive radical intermediate can subsequently be derivatized. For example, it could abstract a hydrogen atom from the solvent or be further reduced to a carbanion, which can then react with electrophiles. This pathway opens up possibilities for C-H bond formation (hydrodehalogenation) or the introduction of new functional groups at the 5-position of the thiophene ring, demonstrating the utility of electrochemistry in modifying halothiophenes. gre.ac.ukxmu.edu.cn

Table of Electrochemical Reduction Steps

| Step | Process | Intermediate/Product |

|---|---|---|

| 1. Electron Transfer | An electron is added to the this compound molecule at the cathode. | Radical anion formation. gre.ac.uk |

| 2. Bond Cleavage | The radical anion undergoes fragmentation. | Thiophenyl radical and chloride anion (Cl⁻) are formed. gre.ac.uk |

| 3. Derivatization | The thiophenyl radical reacts further. | Can lead to hydrodehalogenation or reaction with other species. |

Nucleophilic Aromatic Substitution (SNAr) on Halothiophenes

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. wikipedia.org It involves the displacement of a leaving group, such as a halide, by a nucleophile. Thiophene rings, particularly when substituted with electron-withdrawing groups, can undergo SNAr reactions. nih.gov

In this compound, the chlorine atom can serve as a leaving group in an SNAr reaction. The mechanism proceeds through a two-step addition-elimination pathway. pressbooks.pub First, a nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the thiophene ring and forming a negatively charged intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized across the ring system. In the second step, the leaving group (chloride) is eliminated, and the aromaticity of the thiophene ring is restored. pressbooks.pub

The reactivity of halothiophenes in SNAr reactions is influenced by the electronic nature of other substituents on the ring. nih.govnih.gov While the trimethylsilyl group is not a strong electron-withdrawing group, the reaction can still proceed with potent nucleophiles or under forcing conditions. This reaction provides a direct method for introducing a wide variety of functional groups (e.g., amines, alkoxides, thiolates) at the 5-position of the silylated thiophene core. nih.gov

| Reagent Type | Example Nucleophile | Potential Product |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 2-(Trimethylsilyl)-5-methoxythiophene |

| Amines | Pyrrolidine | 2-(Trimethylsilyl)-5-(pyrrolidin-1-yl)thiophene |

| Thiolates | Sodium thiophenolate (NaSPh) | 2-(Trimethylsilyl)-5-(phenylthio)thiophene |

Role of Silyl Leaving Group Properties in Elimination Reactions

Beyond its role as a protecting group, the trimethylsilyl group can also function as a leaving group, enabling further derivatization of the thiophene ring. researchgate.netnih.gov The cleavage of the carbon-silicon (C-Si) bond is a common transformation in organosilicon chemistry. This process is not a typical elimination reaction like an E1 or E2 reaction that forms a double bond, but rather a substitution reaction where the silyl group is displaced. masterorganicchemistry.com

This "desilylation" is most often achieved through electrophilic substitution or, more commonly, via fluoride-mediated cleavage. The exceptional strength of the silicon-fluoride (Si-F) bond provides a powerful thermodynamic driving force for this reaction. chem-station.commasterorganicchemistry.com Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) are highly effective at removing TMS groups from aromatic rings. The reaction proceeds by attack of the fluoride ion on the silicon atom, forming a pentacoordinate silicon intermediate, which then fragments to cleave the C-Si bond. chem-station.com

This reactivity allows for a two-step functionalization strategy: the TMS group first serves as a protecting group (as in DArP) or a directing group for lithiation, and is then subsequently replaced by another functional group. This dual functionality as both a protecting and a leaving group makes the trimethylsilyl moiety a versatile tool in the synthesis of complex thiophene derivatives. nih.gov

Applications in Organic Electronics and Materials Science

Role in the Synthesis of Conjugated Polymers

The primary application of this compound is as a monomer in the synthesis of conjugated polymers, particularly poly(3-alkylthiophene)s (P3ATs). The use of this monomer allows for the creation of polymers with a high degree of regioregularity, which is crucial for achieving high charge carrier mobility. The alkyl side chains attached to the thiophene (B33073) backbone enhance the solubility of the polymer, making it processable from solution for device fabrication.

Table 2: Examples of Polymerization Reactions Involving Thiophene Derivatives

| Polymerization Method | Monomers | Catalyst | Resulting Polymer |

|---|---|---|---|

| Kumada Catalyst-Transfer | 2-Bromo-3-alkyl-5-chloromagnesiothiophene | Ni(dppp)Cl₂ | Regioregular poly(3-alkylthiophene) |

| Stille Coupling | 2,5-Bis(trimethylstannyl)thiophene + Aryl dihalide | Pd(PPh₃)₄ | Donor-acceptor copolymer |

Applications in Organic Thin-Film Transistors (OTFTs)

Polymers derived from this compound are widely used as the active semiconductor layer in organic thin-film transistors (OTFTs). The performance of an OTFT is largely determined by the charge carrier mobility of the semiconductor. The high regioregularity of polymers synthesized from this monomer promotes ordered packing in the solid state, which facilitates efficient charge transport and leads to higher mobilities. The ability to process these polymers from solution allows for the fabrication of OTFTs on flexible substrates using low-cost printing techniques. Research has shown that OTFTs based on P3ATs can achieve mobilities suitable for applications in flexible displays and sensors. researchgate.net

Applications in Organic Photovoltaics (OPVs)

In the field of organic photovoltaics (OPVs), polymers synthesized from this compound serve as the electron donor material in the active layer of a solar cell. mdpi.com The power conversion efficiency (PCE) of an OPV device is dependent on several factors, including the light absorption properties of the donor polymer, the energy level alignment between the donor and acceptor materials, and the charge transport characteristics of the blend. The tunable electronic properties of thiophene-based polymers allow for the optimization of these parameters. By carefully selecting the co-monomers and side chains, polymers with broad absorption spectra and appropriate energy levels can be designed to maximize the PCE of OPV devices.

Conclusion

2-(Trimethylsilyl)-5-chlorothiophene stands out as a strategically important building block in the field of advanced materials chemistry. Its unique bifunctional nature, with a reactive chloro group for cross-coupling and a regiocontrolling trimethylsilyl (B98337) group, provides chemists with a powerful tool for the precise synthesis of high-performance conjugated polymers. The materials derived from this versatile monomer have demonstrated significant potential in organic electronic applications, including organic thin-film transistors and organic photovoltaics. As the demand for flexible, lightweight, and low-cost electronic devices continues to grow, the importance of well-designed building blocks like this compound in driving future innovations in materials science is undeniable.

Polymerization Chemistry of 2 Trimethylsilyl 5 Chlorothiophene and Its Derivatives

Monomer Design and Synthesis for Conjugated Polymers

The design of monomers is a foundational aspect of creating conjugated polymers with desired electronic and physical properties. For polythiophenes, the introduction of specific substituents onto the thiophene (B33073) ring is a powerful strategy to control polymerization, solubility, and the final polymer architecture.

Silylated and chlorinated thiophenes are versatile building blocks for a variety of conjugated polymers. The trimethylsilyl (B98337) (TMS) group can serve multiple roles; it can act as a protecting group, a regiochemical director, or an activating group for certain coupling reactions. rsc.orgwikipedia.org For instance, the TMS group can be removed under basic conditions to yield a terminal alkyne, which can then undergo further reactions. mdpi.com Chlorinated thiophenes are essential monomers for numerous polymerization techniques where the chlorine atom functions as a leaving group. ossila.com The synthesis of these precursors often involves multi-step pathways, starting from simpler thiophene derivatives. For example, thiophene can be halogenated and subsequently silylated to produce monomers like 2-(trimethylsilyl)-5-chlorothiophene. The synthesis of siloxane-bearing thiophene monomers has also been reported, starting from radical bromination of 2-bromo-3-methylthiophene, followed by allylation and hydrosilylation. nih.gov These tailored monomers are crucial for producing structurally homogenous and defect-free polymers, which exhibit significantly improved electronic and photonic properties compared to their regioirregular counterparts. nih.gov

The specific placement of substituents on the thiophene ring is a critical design element for controlling polymerization outcomes. In this compound, the substituents are located at the 2- and 5-positions, the two most reactive sites for polymerization. This arrangement is ideal for creating linear, 2,5-coupled polythiophene chains, which is essential for achieving high charge carrier mobility.

The chloro group at the 5-position makes the monomer suitable for chain-growth polymerization mechanisms where a halogen is required. semanticscholar.orgacs.org The trimethylsilyl group at the 2-position provides steric bulk and can influence the electronic properties of the monomer. It can also serve as a removable group, allowing for post-polymerization modification or the creation of block copolymers. The chemical inertness and large molecular volume of the TMS group can help to make the parent compound more volatile and soluble in organic solvents, aiding in processing. wikipedia.orgst-andrews.ac.uk Furthermore, the presence of trimethylsilyl groups can activate the oxidative coupling of thiophene, facilitating polymerization and leading to polymers with high molecular weight. rsc.org This strategic functionalization allows chemists to select from a range of polymerization techniques to precisely control the molecular weight, polydispersity, and regioregularity of the final polymer.

Polymerization Mechanisms and Kinetics

Understanding the mechanisms and kinetics of polymerization is key to synthesizing polythiophenes with tailored properties. For monomers like this compound, chain-growth polymerization methods are particularly effective.

Chain-growth polymerization offers excellent control over polymer molecular weight and distribution, often proceeding in a "living" manner where polymer chains grow at a constant rate with minimal termination or chain-transfer reactions. semanticscholar.orgfigshare.com This is in contrast to step-growth polymerizations, which often result in broader molecular weight distributions. rsc.org For halothiophenes, several chain-growth methods have been developed that leverage the reactivity of the carbon-halogen bond.

A significant advancement in polythiophene synthesis is the use of Lewis acids to promote the cationic chain-growth polymerization of 2-chlorothiophene (B1346680) derivatives. mit.edunih.gov This method has been successfully applied to various 2-chloroalkylenedioxythiophenes, yielding high-molecular-weight conjugated polymers. acs.org

The proposed mechanism involves the activation of the C-Cl bond by the Lewis acid, generating a cationic species that initiates polymerization. semanticscholar.orgacs.org The polymer chain grows through the sequential addition of monomer units. This process formally generates HCl, which can complex with the Lewis acid to form a strong Brønsted acid, potentially protonating the growing polymer and affecting catalyst effectiveness. mit.edu Despite this, the polymerization exhibits characteristics of a living system, including a linear correlation between molecular weight and monomer conversion. figshare.com This "living" character allows for the synthesis of well-defined block copolymers. figshare.commit.edu A variety of Lewis acids, such as SnCl₄ and BF₃, as well as strong Brønsted acids like trifluoromethanesulfonic acid, have been shown to effectively catalyze this polymerization. acs.orgrsc.org

| Entry | Lewis Acid | Equivalents of Lewis Acid (%) | Solvent | Temperature | Yield (%) | Mn (g/mol) | PDI |

|---|---|---|---|---|---|---|---|

| 1 | BF₃·OEt₂ | 25 | CH₂Cl₂ | -78 °C to rt | 29 | 4000 | 1.41 |

| 2 | FeCl₃ | 25 | CH₂Cl₂ | rt | 86 | 9000 | 2.15 |

| 3 | SnCl₄ | 15 | CH₂Cl₂ | -78 °C | 85 | 9500 | 1.55 |

| 4 | SnCl₄ | 15 | CH₂Cl₂ | 0 °C | 90 | 11000 | 1.54 |

| 5 | SnCl₄ | 15 | CH₂Cl₂ | rt | 82 | 10000 | 1.74 |

| 6 | TiCl₄ | 30 | CH₂Cl₂ | -78 °C | 91 | 11000 | 1.43 |

| 7 | TfOH | 15 | CH₂Cl₂ | -78 °C | 84 | 15000 | 2.60 |

Data adapted from Bonillo, B., & Swager, T. M. (2012). Chain-growth polymerization of 2-chlorothiophenes promoted by Lewis acids. Journal of the American Chemical Society, 134(46), 18916-18919. acs.org Mn = Number-average molecular weight, PDI = Polydispersity Index.

Controlled Catalyst-Transfer Polycondensation (CTCP) is a powerful chain-growth method for synthesizing well-defined conjugated polymers, including polythiophenes. rsc.org This technique typically employs transition metal catalysts, such as nickel or palladium complexes, to achieve controlled polymerization of monomers like 2-halothiophenes. doi.org

In a typical Ni-catalyzed Kumada CTCP, a Grignard-functionalized thiophene monomer is used. The polymerization proceeds through a mechanism where the catalyst remains associated with the growing polymer chain end and "walks" along the chain as new monomer units are added. researchgate.net This intramolecular catalyst transfer minimizes random intermolecular reactions, leading to polymers with low polydispersity and molecular weights that can be controlled by the monomer-to-initiator ratio. doi.orgnih.gov This method has been extended to various cross-coupling reactions, including Suzuki-Miyaura (Pd-catalyzed) and Negishi (Ni- or Pd-catalyzed) polymerizations. doi.org The choice of ligand on the metal catalyst is crucial for maintaining control; for instance, ligands like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) are effective in stabilizing the catalyst-polymer association. researchgate.net CTCP has been successfully used to create a wide array of π-conjugated polymers, such as polyphenylenes, polyfluorenes, and various copolymers, in a controlled manner. doi.org

Oxidative Polymerization Approaches for Silylated Thiophene Precursors

Oxidative polymerization is a prevalent and straightforward method for synthesizing polythiophenes. This approach typically employs a chemical oxidant, such as iron(III) chloride (FeCl₃), to induce the coupling of monomer units. scilit.com The presence of trimethylsilyl groups on the thiophene ring, particularly at the 2- and 5-positions, has been found to play a significant role in activating the oxidative coupling reaction. nih.gov This activation is crucial for achieving polymers with high molecular weights and low polydispersity, which are desirable for many electronic applications. nih.gov

The general mechanism for the oxidative polymerization of thiophene with FeCl₃ is proposed to proceed through the formation of a radical cation on the thiophene monomer, initiated by the oxidant. scilit.com These radical cations then couple, eliminating protons, to form dimers, oligomers, and eventually the polymer chain. The process is terminated when the oxidant is consumed or through side reactions. The silyl (B83357) groups are thought to facilitate the initial oxidation step and stabilize the resulting radical intermediates, thereby promoting a more controlled and efficient polymerization process. Research has shown that for effective polymerization leading to high molecular weight poly(3-alkyl)thiophenes, the presence of two trimethylsilyl substituents in the 2,5-positions of the thiophene ring is advantageous. nih.gov

The reaction is typically carried out in a suitable organic solvent, like chloroform, where the monomer is dissolved before the oxidant is introduced. researchgate.net The solid-state presence of FeCl₃ has been identified as a requirement for it to be active as an oxidant in the polymerization of poly(3-alkylthiophenes). dtic.mil The process involves the oxidation of the monomer by Fe³⁺ ions, which are subsequently reduced to Fe²⁺. The resulting polymer is often obtained in its doped, conductive state and can be chemically reduced to its neutral, non-conducting form for characterization and processing. winona.edu While FeCl₃-initiated polymerization is cost-effective and scalable, controlling the reaction to achieve specific polymer characteristics requires careful optimization of various parameters. scilit.comwinona.edu

Control over Molecular Weight and Dispersity in Thiophene Polymerization

Achieving precise control over the molecular weight (Mw) and dispersity (Đ) of polythiophenes during chemical oxidative polymerization is critical, as these parameters significantly influence the material's physical and electronic properties. nih.gov Various reaction parameters have been systematically studied to manipulate the outcome of FeCl₃-initiated polymerizations. nih.gov

The order of addition of the reagents has also been identified as a critical parameter. In a "standard addition," the oxidant is added to the monomer solution, whereas in a "reverse addition," the monomer solution is added to the oxidant suspension. nih.gov The reverse addition method is more common and has been shown to produce high molecular weight poly(3-hexylthiophene) (P3HT). nih.govresearchgate.net Conversely, the standard addition method may be preferable for other substituted thiophenes, leading to higher molecular weights and degrees of polymerization for sterically unhindered monomers. nih.govresearchgate.net The oxidant-to-monomer ratio directly impacts the number of active species generated, with sub-stoichiometric ratios leading to sharp decreases in molecular weight. nih.gov

The following interactive table summarizes the influence of various reaction parameters on the molecular weight and dispersity of polythiophenes synthesized via FeCl₃-initiated oxidative polymerization, based on findings from multiple studies.

| Reaction Parameter | Effect on Molecular Weight (Mw) | Effect on Dispersity (Đ) | General Observation |

|---|---|---|---|

| Temperature | Lower temperatures can sometimes lead to a slight decrease. | Lower temperatures generally improve (lower) Đ. | Balances reaction rate and control over termination/side reactions. nih.gov |

| Solvent | Better solvents for the polymer lead to increased Mw. | Can improve with better solvation. | Improved solvation of the polymer prevents premature precipitation and allows for longer chain growth. nih.gov |

| Monomer Concentration | Higher concentrations can lead to higher Mw. | Can be affected; optimization is needed. | Affects the rate of propagation versus termination. |

| Oxidant/Monomer Ratio | Increases with ratio up to an optimal point; sub-stoichiometric ratios sharply decrease Mw. | Can be improved by optimizing the ratio. | Suppresses the formation of active monomers in favor of dimers/oligomers, influencing chain growth. nih.gov |

| Order of Addition (Reverse vs. Standard) | Depends on the monomer; reverse addition often yields higher Mw for P3HT. | Can be influenced by the addition method. | Affects the relative concentration of monomer and oxidant throughout the reaction. nih.gov |

Electrochemical Polymerization of Thiophene Derivatives

Electrochemical polymerization offers an alternative route to synthesizing conductive polythiophene films directly onto an electrode surface. researchgate.net This technique provides a high degree of control over the film's thickness and morphology by manipulating electrochemical parameters such as potential or current density. ajrconline.org The general mechanism involves the oxidation of the thiophene monomer at the electrode surface to form a radical cation. dtic.milmdpi.com These radical cations then couple to form dimers, which are also oxidized and continue to react with other radical cations or monomers, leading to the growth of a polymer chain that deposits onto the electrode as a film. dtic.mil

The electrochemical behavior of thiophene derivatives is highly dependent on their substituents. Electron-donating groups, such as alkyl or silyl groups, can lower the oxidation potential of the monomer, making polymerization easier to initiate. Conversely, electron-withdrawing groups, like halogens, tend to increase the oxidation potential. Therefore, for this compound, the electron-donating trimethylsilyl group would lower the oxidation potential, while the electron-withdrawing chloro group would increase it. The net effect on the polymerization potential would depend on the balance of these two opposing influences.

The polymerization can be carried out using techniques like cyclic voltammetry (CV) or potentiostatic/galvanostatic methods. researchgate.net In cyclic voltammetry, the potential is swept repeatedly, and polymer deposition is observed by the increasing current in the redox peaks of the growing polymer film with each cycle. ajrconline.org The choice of solvent and supporting electrolyte is critical, as they must provide a suitable medium for the reaction and ensure conductivity. psu.edu For instance, acetonitrile (B52724) and 1,2-dichloroethane (B1671644) are common solvents, with supporting electrolytes like boron trifluoride diethyl etherate (BF₃O(C₂H₅)₂) being used to facilitate the process. psu.edu

Investigation of Polymer Film Formation and Properties

The formation and properties of electropolymerized polythiophene films are intricately linked to the synthesis conditions. The process begins with the nucleation and growth of the polymer on the electrode surface, which can be monitored by techniques like cyclic voltammetry or chronoamperometry. researchgate.netajrconline.org The increase in the anodic and cathodic charges during successive CV cycles indicates the deposition of an electroactive polymer film. ajrconline.org The morphology of the resulting film, whether it is smooth and uniform or rough and irregular, is influenced by factors such as the monomer concentration, the applied potential or current, the solvent, and the presence of additives. winona.edu For instance, introducing a small amount of bithiophene or terthiophene during the electropolymerization of thiophene can increase the number of nucleation sites, leading to more uniform polymer films. winona.edu

The properties of the deposited polythiophene films are of significant interest for various applications. These films are typically electroactive, meaning they can be reversibly oxidized (doped) and reduced (dedoped), which is accompanied by a distinct color change (electrochromism). nih.gov The conductivity of the film is highly dependent on its oxidation state, or doping level. researchgate.net In situ conductivity measurements can be performed to analyze the conductivity as a function of the applied potential. researchgate.net The electrochemical stability of the polymer film is another crucial property, often assessed by subjecting the film to repeated redox cycling and observing any degradation in its electrochemical response. psu.edu

The nature of the monomer significantly impacts the final properties of the polymer film. While specific data for poly(this compound) is not extensively detailed in the reviewed literature, studies on other substituted thiophenes show that functional groups influence electronic properties, morphology, and stability. For example, fused-ring thiophene monomers can lead to films with enhanced electronic properties and ordered crystalline structures. The solvent used during electropolymerization can also affect the film's physical characteristics; films formed in acetonitrile are often smooth and flexible, while those produced in 1,2-dichloroethane can be brittle. psu.edu

The following table provides a general overview of the properties of electropolymerized thiophene films and the factors that influence them.

| Property | Description | Influencing Factors |

|---|---|---|

| Morphology | The physical structure and uniformity of the film surface. | Monomer structure, solvent, electrolyte, applied potential/current, additives. winona.edupsu.edu |

| Electroactivity | The ability to undergo reversible redox reactions. | Polymer chain length, conjugation, presence of defects. |

| Conductivity | The ability to conduct electricity, which is dependent on the doping state. | Doping level, polymer structure, film morphology, temperature. researchgate.net |

| Electrochromism | Reversible color change upon oxidation and reduction. | Electronic structure of the polymer, doping level. nih.gov |

| Stability | The ability to retain its properties over repeated redox cycles and exposure to the environment. | Monomer structure, cross-linking, presence of oxygen or moisture. psu.edu |

The Role of this compound in Advanced Organic Materials: A Focused Analysis

The compound this compound is a specialized thiophene derivative that holds potential as a building block in the synthesis of advanced organic materials. Its unique bifunctional nature, featuring both a trimethylsilyl group and a chlorine atom, allows for selective chemical modifications, making it a valuable monomer for creating tailored conjugated polymers. These polymers are at the heart of next-generation organic electronic devices. This article explores the specific applications and structure-property relationships of materials derived from this compound within the fields of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and flexible electronics.

Conclusion and Future Research Directions

Current Challenges in the Synthesis and Application of 2-(Trimethylsilyl)-5-chlorothiophene

While this compound is a valuable intermediate, its synthesis and application face several challenges that are common to the broader class of functionalized heterocycles.

Synthetic Challenges:

Scalability and Cost: The large-scale synthesis of silylated thiophenes can be resource-intensive. mdpi.com Many laboratory-scale syntheses rely on organolithium reagents (e.g., n-butyllithium) for metallation prior to silylation. These reagents require stringent anhydrous conditions and low temperatures, which can be challenging and costly to implement on an industrial scale.

Purification: The presence of side products, such as isomers or dechlorination byproducts, complicates the purification process, potentially requiring multiple chromatographic steps, which is undesirable for large-scale production. google.com

Application Challenges:

Intermediate Status: this compound is rarely the final product. Its utility lies in its capacity as a chemical precursor. Both the chloro and trimethylsilyl (B98337) groups are "handles" for further reactions, such as Stille or Suzuki cross-couplings. acs.orgorganic-chemistry.orgmdpi.com The challenge, therefore, lies in the efficiency and selectivity of these subsequent transformations.

Toxicity of Reagents: Cross-coupling reactions, particularly the Stille coupling, often involve organotin reagents, which are known for their toxicity. organic-chemistry.org This poses environmental and safety concerns, driving the need for greener alternatives.

Emerging Trends and Prospective Research Areas for Thiophene (B33073) Functionalization

The field of thiophene functionalization is rapidly evolving, moving beyond classical methods towards more efficient, selective, and sustainable strategies.

Emerging Trends:

C-H Bond Functionalization: This has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions. acs.orgresearchgate.net By directly converting C-H bonds to new C-C or C-heteroatom bonds, this approach avoids the need for pre-functionalized starting materials (like halogenated or silylated thiophenes), thus shortening synthetic routes and reducing waste. nih.govacs.org Palladium, rhodium, and iridium catalysts are at the forefront of this trend. researchgate.netrsc.org

Photocatalysis: The use of visible light to drive chemical reactions is a burgeoning area. researchgate.net Photocatalysis enables the formation of C-C and C-S bonds under exceptionally mild conditions. mdpi.combeilstein-journals.org For thiophenes, this has been applied to reactions like oxidative coupling and the synthesis of complex derivatives, offering a green alternative to thermally-driven processes. rsc.orgmdpi.com

Micellar Catalysis: Performing reactions in water using surfactants to create nanoscale reactors is a significant trend for improving the environmental footprint of organic synthesis. This has been successfully applied to Suzuki cross-coupling of thiophene derivatives, allowing for high yields at room temperature and obviating the need for inert atmospheres. mdpi.comunimib.it

Prospective Research Areas:

Development of Novel Catalysts: Future research will focus on designing cheaper, more robust, and highly selective catalysts, particularly those based on earth-abundant metals, for C-H functionalization.

Late-Stage Functionalization: A key goal is the development of methods to selectively functionalize complex molecules, such as pharmaceuticals or advanced materials, in the final steps of a synthesis. This would allow for the rapid generation of analog libraries for drug discovery and materials optimization.

Asymmetric and Dearomatization Reactions: There is growing interest in methods that not only functionalize the thiophene ring but also introduce chirality or break its aromaticity to create complex three-dimensional structures for pharmaceutical applications.

| Strategy | Description | Advantages | Challenges/Research Focus |

|---|---|---|---|

| Classical Cross-Coupling (e.g., Suzuki, Stille) | Coupling of a pre-functionalized thiophene (e.g., halide, boronic acid) with another organic piece using a metal catalyst. mdpi.com | High reliability, broad scope. | Requires pre-functionalization, potential for toxic byproducts (e.g., tin). organic-chemistry.org |

| Direct C-H Functionalization | Direct conversion of a C-H bond on the thiophene ring to a new bond, catalyzed by a transition metal. acs.org | Atom and step-economical, reduces waste. researchgate.net | Achieving high regioselectivity, catalyst cost and stability. |

| Photocatalysis | Using light to generate reactive radical intermediates for bond formation. researchgate.net | Mild reaction conditions, high selectivity, sustainable energy source. mdpi.com | Scaling up reactions, developing broadly applicable photocatalysts. |

Broader Impact of Thiophene Functionalization on Materials Science and Organic Synthesis

The ability to precisely modify the thiophene ring has profound implications for both the creation of advanced materials and the synthesis of complex organic molecules.

Impact on Materials Science: Thiophene-based materials are at the heart of organic electronics. semanticscholar.orgresearchgate.net The functionalization of thiophene monomers is the primary tool for tuning the electronic and physical properties of the resulting polymers and small molecules. rsc.orgnus.edu.sg

Organic Electronics: In materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs), functional groups on the thiophene backbone dictate key properties like charge carrier mobility, light absorption profile, and energy levels (HOMO/LUMO). juniperpublishers.comresearchgate.netresearchgate.net For instance, introducing electron-withdrawing or electron-donating groups can systematically adjust the polymer's band gap. rsc.org Alkyl side chains are commonly added to improve solubility and processability, which is crucial for fabricating devices from solution. acs.org

Sensors and Bioimaging: The versatile chemistry of thiophene allows for the creation of materials whose optical properties (fluorescence) change in response to specific analytes, making them useful in chemical sensors and for imaging biological processes. researchgate.net

| Application Area | Key Property Tuned by Functionalization | Example of Functional Group Effect |

|---|---|---|

| Organic Photovoltaics (Solar Cells) | Band Gap & Light Absorption | Alternating electron-donating and electron-withdrawing groups narrows the band gap, allowing absorption of more of the solar spectrum. mdpi.com |

| Organic Field-Effect Transistors (OFETs) | Charge Carrier Mobility & Solid-State Packing | Long alkyl chains can promote ordered packing in the solid state, enhancing charge transport between polymer chains. acs.org |

| Organic Light-Emitting Diodes (OLEDs) | Emission Color & Quantum Efficiency | Extending the π-conjugated system often shifts the emission to longer wavelengths (red-shift). researchgate.net |

Impact on Organic Synthesis: Beyond materials, functionalized thiophenes are indispensable building blocks in synthetic chemistry, particularly in the pharmaceutical and agrochemical industries. nih.govclinicalresearchnewsonline.com

Medicinal Chemistry: The thiophene ring is often used as a bioisostere for a benzene ring. Replacing a benzene ring in a drug candidate with a thiophene can alter its metabolic stability, solubility, and biological activity. rsc.org The ability to selectively functionalize the thiophene scaffold allows medicinal chemists to fine-tune these properties to create more effective and safer drugs. clinicalresearchnewsonline.com

Versatile Intermediates: Polyfunctionalized thiophenes, like this compound, serve as versatile platforms for building molecular complexity. acs.orgacs.org The different functional groups can be addressed in sequential reactions, allowing for the controlled and predictable construction of elaborate target molecules.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(Trimethylsilyl)-5-chlorothiophene, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via silylation of 5-chlorothiophene derivatives using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine. Key steps include:

- Step 1 : Functionalization of the thiophene ring at the 2-position with a trimethylsilyl group using TMSCl under anhydrous conditions .

- Step 2 : Chlorination at the 5-position via electrophilic substitution, employing reagents such as N-chlorosuccinimide (NCS) in a polar aprotic solvent (e.g., DMF).

- Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust temperature (typically 0–25°C) to minimize side reactions like over-chlorination or desilylation .

Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?

- Answer : Use -NMR and -NMR to identify key features:

- Trimethylsilyl group : A singlet at ~0.2 ppm () and ~0–5 ppm () .

- Thiophene protons : Distinct splitting patterns due to coupling with adjacent substituents (e.g., -values for aromatic protons in the 5–7 ppm range).

- Flow NMR (as described in ) can capture transient intermediates during reactions involving this compound, such as dimerization or Diels-Alder adduct formation .

Advanced Research Questions

Q. What mechanistic insights explain the role of the trimethylsilyl group in modulating Diels-Alder reactivity of this compound?

- Answer : The trimethylsilyl group acts as an electron-donating substituent, enhancing the electron density of the thiophene ring and increasing its dienophilic character. This facilitates cycloaddition with dienes.

- Experimental Design : Perform kinetic studies using methyl acrylate as a dienophile under varying temperatures. Monitor reaction progress via -NMR to calculate activation parameters (, ) .

- Contradiction Alert : Some studies suggest steric hindrance from the bulky TMS group may reduce reactivity, necessitating a balance between electronic and steric effects .

Q. How do dimerization kinetics of this compound vary under different solvent systems, and what drives product selectivity?

- Answer : Dimerization proceeds via radical or electrocyclic pathways depending on solvent polarity:

- Polar solvents (e.g., acetonitrile) : Favor head-to-tail dimerization due to stabilization of polar transition states.

- Nonpolar solvents (e.g., toluene) : Promote head-to-head dimers via radical recombination.

- Methodology : Use stopped-flow -NMR to track dimerization rates in real time. Compare product ratios using HPLC or GC-MS .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound derivatives?

- Answer : Discrepancies often arise from trace impurities or solvent effects.

- Case Study : Conflicting yields in Diels-Alder reactions may result from residual moisture deactivating the TMS group. Implement rigorous drying protocols (e.g., molecular sieves, argon atmosphere) .

- Data Analysis : Use multivariate regression to correlate reaction variables (e.g., solvent, temperature, reagent purity) with product yields .

Methodological Considerations

Q. How can computational chemistry predict the regioselectivity of electrophilic substitutions in this compound?

- Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-rich regions.

- Procedure :

Optimize the molecular geometry using Gaussian.

Calculate Fukui indices to predict sites for electrophilic attack (e.g., position 3 vs. 4 on the thiophene ring).

Q. What analytical techniques are critical for detecting decomposition products of this compound under thermal stress?

- Answer : Use hyphenated techniques:

- TGA-FTIR : Track mass loss and evolved gases (e.g., trimethylsilanol) during heating.

- LC-MS : Identify degradation byproducts like 5-chlorothiophene or polysiloxanes.

- Application : Stability studies for long-term storage in synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.